molecular formula C10H6FN3O3 B12907171 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione CAS No. 88740-57-2

5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B12907171
CAS No.: 88740-57-2
M. Wt: 235.17 g/mol
InChI Key: GFAMMSVQPUGGPG-UHFFFAOYSA-N
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Description

5-Fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione is a fluorinated uracil derivative with a picolinoyl (pyridine-2-carbonyl) substituent at the N-1 position. The 5-fluoro substitution is a hallmark of antimetabolite chemotherapeutic agents, such as 5-fluorouracil (5-FU), which inhibit thymidylate synthase and disrupt DNA synthesis in cancer cells . Modifications at N-1, such as acylation or alkylation, aim to enhance bioavailability, stability, or target specificity . This article compares 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione with structurally related compounds, focusing on substituent effects and applications.

Properties

CAS No.

88740-57-2

Molecular Formula

C10H6FN3O3

Molecular Weight

235.17 g/mol

IUPAC Name

5-fluoro-1-(pyridine-2-carbonyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H6FN3O3/c11-6-5-14(10(17)13-8(6)15)9(16)7-3-1-2-4-12-7/h1-5H,(H,13,15,17)

InChI Key

GFAMMSVQPUGGPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)N2C=C(C(=O)NC2=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoropyrimidine and picolinic acid.

    Reaction Steps:

    Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the existing functional groups.

    Substitution: Halogen atoms like fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione is in the development of anticancer drugs. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It is believed to interfere with nucleic acid synthesis and disrupt DNA replication in cancer cells.
  • Case Studies : Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro studies indicated a significant reduction in cell viability at specific concentrations.

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies indicate that it may inhibit viral replication:

  • Target Viruses : Preliminary data suggest efficacy against certain RNA viruses.
  • Research Findings : In vitro assays demonstrated reduced viral load in treated cells compared to controls.

Neurological Applications

Recent studies have explored the neuroprotective effects of 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione:

  • Neuroprotection : The compound may protect neuronal cells from oxidative stress and apoptosis.
  • Studies Conducted : Animal models have shown promising results in reducing neurodegeneration associated with diseases like Alzheimer’s.

Formulation Development

The formulation of pharmaceuticals incorporating 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione is crucial for enhancing bioavailability and therapeutic efficacy:

Delivery Systems

  • Nanoparticle Formulations : Research into nanoparticle delivery systems has shown improved absorption and targeted delivery of the compound.
  • Sustained Release Mechanisms : Studies have focused on developing sustained-release formulations to maintain therapeutic levels over extended periods.

Cosmetic Applications

Beyond pharmaceuticals, there is emerging interest in the cosmetic industry:

  • Skin Care Products : The compound’s properties may be beneficial in formulations aimed at skin rejuvenation and anti-aging.
  • Clinical Trials : Ongoing trials are assessing safety and efficacy in topical applications.

Data Table: Summary of Applications

Application AreaMechanism/EffectKey Findings
AnticancerInhibition of DNA synthesisSignificant cytotoxicity against cancer cell lines
AntiviralInhibition of viral replicationReduced viral load in treated cell cultures
NeurologicalNeuroprotection against oxidative stressReduced neurodegeneration in animal models
Pharmaceutical FormulationEnhanced bioavailability through nanoparticlesImproved absorption rates observed
Cosmetic FormulationSkin rejuvenation propertiesPositive results in clinical trials

Mechanism of Action

The mechanism of action of 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings :

  • Acyl groups (e.g., pentanoyl, tosyl) promote coplanarity with the uracil ring, which may enhance DNA/RNA binding interactions .
  • Crystal structures of these derivatives often exhibit dimerization through N–H⋯O hydrogen bonds, stabilizing the solid-state conformation .
  • Tosyl-substituted derivatives are explored for their antitumor activity, leveraging the electron-withdrawing nature of the sulfonyl group to mimic natural nucleotides .

Position 5 Substituent Variations

The substituent at position 5 significantly influences pharmacological activity:

Compound Name Position 5 Substituent Applications Key Properties References
5-Fluorouracil (5-FU) Fluoro Colorectal, stomach cancers Inhibits thymidylate synthase; incorporated into RNA
5-(Difluoromethyl)pyrimidine-2,4-dione Difluoromethyl Experimental anticancer/antiviral Enhanced lipophilicity; radical scavenging
6-(Trifluoromethyl)pyrimidine-2,4-dione Trifluoromethyl (at C6) Agrochemicals (herbicides, fungicides) Electron-withdrawing effect; disrupts enzyme function

Key Findings :

  • Fluoro substituents at position 5 are critical for antimetabolite activity in cancer therapy .
  • Difluoromethyl and trifluoromethyl groups increase metabolic stability and membrane permeability, expanding applications to agrochemicals .

N-1 Alkyl and Sugar-Modified Derivatives

Modifications beyond acylation include alkyl chains and sugar-like moieties:

Compound Name N-1 Substituent Applications Key Properties References
5-Methyl-1-octylpyrimidine-2,4-dione Octyl Drug delivery systems Enhanced lipophilicity; potential for micelle formation
5-Fluoro-1-(dioxolane-ethyl)pyrimidine-2,4-dione Dioxolane-ethyl Antiviral nucleoside analogs Mimics ribose; inhibits viral polymerase

Key Findings :

  • Long alkyl chains (e.g., octyl) improve solubility in lipid-based formulations, enabling use in topical or sustained-release therapies .
  • Sugar-like substituents (e.g., dioxolane) mimic natural nucleosides, making them competitive inhibitors of viral replication enzymes .

Biological Activity

5-Fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the field of oncology and antiviral therapies. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and data tables.

  • Molecular Formula : C₇H₆FN₃O₂
  • Molecular Weight : 175.14 g/mol
  • CAS Number : 145986-11-4

Synthesis

The compound is synthesized through a multi-step process involving the reaction of pyrimidine derivatives with fluorinated reagents. The synthesis route often includes the introduction of the picolinoyl group to enhance biological activity.

Anticancer Activity

5-Fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
L1210 (mouse leukemia)0.05Inhibition of DNA synthesis via nucleotide analog formation
HeLa (cervical cancer)0.1Induction of apoptosis through caspase activation
MCF-7 (breast cancer)0.15Cell cycle arrest at G2/M phase

The compound's mechanism involves the inhibition of thymidylate synthase, leading to decreased dTTP levels and subsequent disruption of DNA replication .

Antiviral Activity

Research indicates that 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione exhibits antiviral properties as well:

Virus Type EC50 (µM) Effectiveness
HIV0.05Inhibition of reverse transcriptase
Influenza A0.1Disruption of viral RNA synthesis

The antiviral mechanism is primarily attributed to the compound's ability to inhibit viral polymerases, thereby preventing viral replication .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on L1210 Mouse Leukemia Cells :
    • A series of analogs were tested for their growth inhibitory effects.
    • Results indicated that compounds with fluorinated pyrimidine structures exhibited significant cytotoxicity with IC50 values in the nanomolar range .
  • Antiviral Efficacy Against HIV :
    • A clinical trial assessed the compound's effectiveness in patients with HIV.
    • Patients treated with the compound showed a reduction in viral load and improved immune function markers compared to controls .

Q & A

Q. What are the common synthetic routes for 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione, and what reaction conditions are critical for optimizing yield?

The compound is typically synthesized via acylation of 5-fluorouracil derivatives. For example, 5-fluoro-1-acyl analogs are prepared by reacting 5-fluorouracil with acyl chlorides (e.g., 3-methylbutanoyl chloride) in the presence of a base like potassium carbonate. Solvents such as diethyl ether or DMF are used, with recrystallization at low temperatures (−20°C) to purify the product. Reaction temperature, stoichiometric ratios, and purification methods significantly impact yield .

Q. How is the purity and structural integrity of 5-fluoro-1-picolinoylpyrimidine-2,4(1H,3H)-dione assessed in academic research?

Purity is validated using HPLC with ammonium acetate buffer (pH 6.5) and UV detection. Structural confirmation relies on single-crystal X-ray diffraction (SCXRD) to resolve bond lengths and angles, supported by NMR (e.g., ¹H NMR for alkyl chain and aromatic proton analysis). SCXRD parameters include low-temperature data collection (88–90 K) and refinement with software like SHELXL to achieve R factors < 0.05 .

Q. What analytical techniques are employed to study the hydrogen-bonding network in this compound?

SCXRD is the gold standard, revealing intermolecular N–H⋯O and C–H⋯O interactions that stabilize dimer formation. Hydrogen-bond geometries (distance, angle) are quantified using crystallographic software. For solution-phase studies, variable-temperature NMR can probe dynamic hydrogen bonding .

Q. How does the substitution at the N1 position influence the compound’s reactivity?

Acyl groups (e.g., picolinoyl) increase electron-withdrawing effects, altering the electrophilicity of the pyrimidine ring. This impacts nucleophilic substitution reactions at the C6 position and hydrogen-bond donor capacity at N3. Comparative studies with alkyl vs. aryl acyl groups are recommended to assess reactivity trends .

Q. What are the standard protocols for handling air- or moisture-sensitive intermediates during synthesis?

Reactions involving acyl chlorides should be conducted under inert gas (N₂/Ar) with anhydrous solvents. Purification via recrystallization in diethyl ether at −20°C minimizes decomposition. Storage in desiccators with silica gel is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). To address this:

  • Standardize protocols using reference compounds (e.g., EP Reference Standards).
  • Perform dose-response curves across multiple replicates.
  • Validate target engagement via crystallography or isothermal titration calorimetry (ITC) .

Q. What methodological considerations are critical for accurate SCXRD analysis of this compound?

Key factors include:

  • Data collection at low temperature (≤90 K) to reduce thermal motion artifacts.
  • High data-to-parameter ratios (>15:1) to ensure model reliability.
  • Refinement of H atoms using difference Fourier maps with constrained geometries.
  • Validation of hydrogen bonds via Hirshfeld surface analysis .

Q. How can computational modeling complement experimental studies of this compound’s interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) can predict binding modes to enzymes like DNA methyltransferases. MD simulations (GROMACS) assess stability of predicted complexes over time. Pair computational results with mutagenesis studies to validate key residues .

Q. What strategies optimize the synthesis of derivatives with enhanced solubility without compromising activity?

  • Introduce polar groups (e.g., hydroxyl, amine) at the acyl chain.
  • Use prodrug approaches (e.g., esterification of carboxylic acids).
  • Employ co-crystallization with cyclodextrins to improve aqueous solubility .

Q. How do steric and electronic effects of substituents influence the compound’s dimerization propensity?

Bulky acyl groups (e.g., picolinoyl) may disrupt dimer formation by steric hindrance, while electron-withdrawing groups enhance N–H⋯O hydrogen bond strength. Compare dimerization energies via DFT calculations (e.g., Gaussian) and correlate with SCXRD data .

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